17-(Cyclopropylmethyl)-8-ethyl-3-methoxy-4,5-epoxymorphinan-6-one
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Overview
Description
Preparation Methods
The synthesis of conorfone involves several steps starting from thebaine . Thebaine is exposed to mild acid, leading to the hydrolysis of the enol ether function and migration of the double bond to yield the conjugated enone . Addition of lithium diethylcuprate proceeds by 1,4-addition from the less hindered side to give an intermediate . Treatment of this intermediate with cyanogen bromide under von Braun reaction conditions leads to the isolable aminocyanide, which is then converted to the secondary amine by treatment with aqueous base . Finally, alkylation of this intermediate with cyclopropylmethyl chloride yields conorfone .
Chemical Reactions Analysis
Conorfone undergoes various chemical reactions, including:
Oxidation: Conorfone can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: Conorfone can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include lithium diethylcuprate, cyanogen bromide, and cyclopropylmethyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactions of opioid analogues.
Biology: Conorfone’s interaction with the μ-opioid receptor makes it a valuable tool for studying opioid receptor pharmacology.
Industry: Its synthesis and reactions provide insights into the production of opioid analogues and related compounds.
Mechanism of Action
Conorfone exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor . This means it can both activate and block the receptor, leading to its analgesic effects. The molecular targets involved include the μ-opioid receptor, and the pathways affected are those related to pain modulation and opioid receptor signaling .
Comparison with Similar Compounds
Conorfone is similar to other opioid analgesics like hydrocodone and codeine. it is unique due to its mixed agonist-antagonist activity at the μ-opioid receptor . Compared to codeine, conorfone is slightly more potent in analgesic effects but has a higher incidence of side effects . Similar compounds include:
Hydrocodone: An opioid analgesic with a similar structure but different pharmacological profile.
Codeine: A commonly used opioid analgesic with lower potency compared to conorfone.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPUQJQXECRLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868074 |
Source
|
Record name | 17-(Cyclopropylmethyl)-8-ethyl-3-methoxy-4,5-epoxymorphinan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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